molecular formula C22H17FN2O2 B13734268 4-(2-Fluoro-phenyl)-6-(4-methoxy-phenyl)-1-methyl-1H-quinazolin-2-one

4-(2-Fluoro-phenyl)-6-(4-methoxy-phenyl)-1-methyl-1H-quinazolin-2-one

Cat. No.: B13734268
M. Wt: 360.4 g/mol
InChI Key: YKFHFIOYZQVRDP-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-6-(4-methoxyphenyl)-1-methyl-1,2-dihydroquinazolin-2-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a dihydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)-1-methyl-1,2-dihydroquinazolin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-fluoroaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with methyl anthranilate under acidic conditions to yield the desired quinazolinone compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-6-(4-methoxyphenyl)-1-methyl-1,2-dihydroquinazolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.

    Substitution: The fluorophenyl and methoxyphenyl groups can undergo substitution reactions, introducing new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

4-(2-Fluorophenyl)-6-(4-methoxyphenyl)-1-methyl-1,2-dihydroquinazolin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)-1-methyl-1,2-dihydroquinazolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorophenyl)-6-(4-methoxyphenyl)-1-methyl-1,2-dihydroquinazolin-2-one
  • 4-(2-Bromophenyl)-6-(4-methoxyphenyl)-1-methyl-1,2-dihydroquinazolin-2-one
  • 4-(2-Iodophenyl)-6-(4-methoxyphenyl)-1-methyl-1,2-dihydroquinazolin-2-one

Uniqueness

4-(2-Fluorophenyl)-6-(4-methoxyphenyl)-1-methyl-1,2-dihydroquinazolin-2-one is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C22H17FN2O2

Molecular Weight

360.4 g/mol

IUPAC Name

4-(2-fluorophenyl)-6-(4-methoxyphenyl)-1-methylquinazolin-2-one

InChI

InChI=1S/C22H17FN2O2/c1-25-20-12-9-15(14-7-10-16(27-2)11-8-14)13-18(20)21(24-22(25)26)17-5-3-4-6-19(17)23/h3-13H,1-2H3

InChI Key

YKFHFIOYZQVRDP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C3=CC=C(C=C3)OC)C(=NC1=O)C4=CC=CC=C4F

Origin of Product

United States

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